3,6-dimethyl-N-(3-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-DIMETHYL-N~4~-(3-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIMETHYL-N~4~-(3-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cycloaddition reaction involving nitrile oxides and alkynes or alkenes.
Pyridine Ring Formation: The pyridine ring is often constructed using a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Coupling Reactions: The final step involves coupling the isoxazole and pyridine rings, which can be achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3,6-DIMETHYL-N~4~-(3-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, sodium borohydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
3,6-DIMETHYL-N~4~-(3-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-DIMETHYL-N~4~-(3-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-DIMETHYL-4-ISOTHIAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: Similar structure but contains a sulfur atom in place of the oxygen atom in the isoxazole ring.
3,6-DIMETHYL-N~4~-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: Similar structure with a different substitution pattern on the phenyl ring.
Uniqueness
3,6-DIMETHYL-N~4~-(3-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both isoxazole and pyridine rings. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H15N3O2 |
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Molecular Weight |
281.31 g/mol |
IUPAC Name |
3,6-dimethyl-N-(3-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H15N3O2/c1-9-5-4-6-12(7-9)18-15(20)13-8-10(2)17-16-14(13)11(3)19-21-16/h4-8H,1-3H3,(H,18,20) |
InChI Key |
MAAOOPAQGWWBQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C3C(=NOC3=NC(=C2)C)C |
Origin of Product |
United States |
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